Epidermal DNA Synthesis Inhibition: Dithranol 1,8-Diacetate Exhibits Intermediate Potency Between Parent Dithranol and the Triacetate in a Murine Model
In a direct in vivo comparison using a murine epidermis model, dithranol 1,8-diacetate demonstrated an inhibition of 3H-thymidine incorporation into epidermal DNA that was weaker than dithranol but comparable to dithranol triacetate [1]. Absolute control counts per minute (cpm) per 10 μg DNA were 640.3 ± 95.8 for dithranol, 528.4 ± 39.8 for dithranol triacetate, and 504.7 ± 55.3 for dithranol diacetate, establishing a potency rank of dithranol > triacetate ≈ diacetate [1]. At equimolar concentrations (22 mM applied dose), dithranol produced the steepest dose-response inhibition, while the diacetate and triacetate exhibited shallower dose-dependence profiles that were statistically indistinguishable from one another [1].
Dithranol triacetate: 528.4 ± 39.8 cpm
Dithranol: 640.3 ± 95.8 cpm
Equimolar dose (22 mM); murine epidermis in vivo
| Evidence Dimension | Inhibition of 3H-thymidine incorporation into epidermal DNA (antiproliferative activity) |
|---|---|
| Target Compound Data | Dithranol 1,8-diacetate: control cpm 504.7 ± 55.3; dose-dependent inhibition with shallow slope, comparable to triacetate |
| Comparator Or Baseline | Dithranol: control cpm 640.3 ± 95.8 (steepest dose-dependent inhibition); Dithranol triacetate: control cpm 528.4 ± 39.8; both tested at equimolar concentrations |
| Quantified Difference | Dithranol diacetate produces anti-proliferative potency approximately equivalent to triacetate and detectably weaker than parent dithranol at matched doses (22 mM concentration tested) |
| Conditions | In vivo murine model (Charles River Wiga female mice, 25-30 g); 50 μL solution applied to 5 cm² shaved dorsal skin; 3H-thymidine (25 μCi) injected i.p. at 5 h post-application; epidermis harvested at 6 h; DNA isolated via hydroxylapatite chromatography |
Why This Matters
This establishes that the 1,8-diacetate does not recapitulate the full antiproliferative potency of dithranol yet is not the least active acetate ester, making it a specific probe for studying structure-activity contributions of the C-1 and C-8 acetyl modifications without the confounding total inactivation seen with the triacetate.
- [1] Plumier E, Wappes B, Wiegrebe W. Incorporation of 3H-Thymidine into DNA: Inhibition by Dithranol and its Di- and Triacetate. Arch Dermatol Res. 1984;276(6):406-408. View Source
